2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-24-15-7-4-5-13(11-15)12-18(23)22-20-21-17-10-9-14-6-2-3-8-16(14)19(17)25-20/h2-11H,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVHCZXNYDZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphtho[2,1-d]thiazole core, followed by the introduction of the methoxyphenyl group and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-d]thiazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered functional groups.
Scientific Research Applications
For large-scale production, techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reduce costs.
Chemistry
In organic chemistry, 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide serves as a building block for synthesizing more complex organic molecules and materials. Its unique structure allows chemists to explore various chemical transformations.
Biology
The compound's structural properties make it a candidate for studying biological interactions. Research has indicated potential applications in:
- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit significant antibacterial properties against multidrug-resistant strains such as MRSA.
- Cytotoxicity : Investigations have shown that this compound can reduce cell viability in cancer cell lines at concentrations above 10 µM, indicating potential use in cancer therapy.
Medicine
Ongoing research is focused on exploring its pharmacological properties. The compound may target specific biological pathways, making it a candidate for drug development aimed at treating various diseases.
Industry
In materials science, this compound is investigated for its potential applications in developing new polymers and advanced materials due to its unique chemical structure.
Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable efficacy in reducing cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism by which 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and potentially leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights (MW), melting points (mp), and biological activities of structurally related acetamide-thiazole derivatives:
Key Observations :
- Melting Points: Bulky aromatic systems (e.g., naphtho-thiazole) typically increase melting points due to enhanced intermolecular interactions. The target compound’s mp is hypothesized to exceed 250°C, aligning with benzothiazole-isoquinoline analogs (240–260°C) .
- Molecular Weight : The naphtho-thiazole moiety likely elevates MW compared to simpler thiazole derivatives (e.g., 408–422 g/mol in ).
Biological Activity
2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. This compound features a methoxyphenyl group linked to a naphtho[2,1-d]thiazol-2-yl moiety via an acetamide bond, which contributes to its unique structural properties and biological interactions.
- Molecular Formula : C₁₈H₁₆N₂O₂S
- Molecular Weight : 348.4 g/mol
- CAS Number : 953961-82-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the naphtho[2,1-d]thiazole core.
- Introduction of the methoxyphenyl group.
- Formation of the acetamide linkage.
These steps often require specific catalysts and controlled conditions to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can influence several biological pathways, potentially leading to therapeutic effects.
Cytotoxicity Studies
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting the proliferation of HeLa and MCF-7 cancer cell lines.
IC50 Values
A comparative analysis of similar compounds shows varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3d | HeLa | 29 |
| Compound 3b | MCF-7 | 73 |
These findings suggest that structural modifications can enhance cytotoxic activity, potentially due to increased lipophilicity and better interaction with biological targets .
Antimicrobial Activity
In addition to cytotoxic effects, derivatives of this compound have been investigated for their antimicrobial properties. Studies have shown that certain thiazole derivatives possess significant activity against pathogens such as Leishmania infantum, demonstrating low toxicity towards mammalian cells while effectively reducing parasite viability .
Case Study 1: Thiazole Derivatives in Cancer Treatment
A study evaluated a series of thiazole derivatives for their anticancer properties, revealing that compounds with specific structural features exhibited enhanced cytotoxicity against HeLa cells. The presence of electron-withdrawing groups was found to be significant in increasing the potency of these compounds.
Case Study 2: Hybrid Phthalimido-Thiazoles
Research on hybrid phthalimido-thiazole compounds indicated promising leishmanicidal activity. Compounds derived from this hybridization exhibited structural changes that significantly impacted their biological activity, suggesting potential pathways for drug development against leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
